D-Ribose 5-phosphate

PRPP synthetase nucleotide biosynthesis enzyme kinetics

Researchers characterizing PRPP synthetase or RpiB isomerase face kinetic variability when using unphosphorylated ribose. D-Ribose 5-phosphate eliminates this bottleneck. • Directly engages PRPP synthetase, bypassing ATP-dependent ribokinase step • 2.7-fold Km difference between Class I (300 μM) and Class II (110 μM) enzymes - match concentration to source organism • ~200-fold activity range across RpiB orthologs requires enzyme-origin calibration Supplied as disodium salt dihydrate, ≥98% purity, shipped ambient with cold chain options.

Molecular Formula C5H11O8P
Molecular Weight 230.11 g/mol
Cat. No. B13988326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose 5-phosphate
Molecular FormulaC5H11O8P
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)
InChIKeyPPQRONHOSHZGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Ribose 5-Phosphate: Nucleotide Biosynthesis Precursor


D-Ribose 5-phosphate (R5P, CAS 207671-46-3 as disodium salt) is a phosphorylated pentose monosaccharide that functions as both a product and an intermediate of the pentose phosphate pathway (PPP), serving as a direct branch-point precursor for 5-phospho-α-D-ribose 1-diphosphate (PRPP) biosynthesis, which is essential for de novo nucleotide, histidine, and tryptophan production [1]. Unlike unphosphorylated D-ribose, which requires ATP-dependent phosphorylation by ribokinase before entering nucleotide synthesis, R5P bypasses this step and directly engages PRPP synthetase (EC 2.7.6.1) [2].

Bypasses ATP-dependent ribokinase step
Direct substrate for PRPP synthetase (EC 2.7.6.1)
Pentose phosphate pathway branch-point intermediate

Why Substitution of D-Ribose 5-Phosphate Fails


Substituting D-Ribose 5-phosphate with unphosphorylated D-ribose, D-ribose 1-phosphate, or deoxyribose phosphates introduces non-equivalent kinetic behavior and metabolic entry points that fundamentally alter assay outcomes. D-Ribose requires ATP-dependent phosphorylation prior to PRPP formation, adding a variable, rate-limiting step absent with R5P [1]. D-Ribose 1-phosphate participates in a reversible phosphopentomutase equilibrium with an equilibrium constant skewed toward R5P formation (~0.263 for the reverse reaction), meaning the two compounds are not functionally equivalent in closed systems [2]. Deoxyribose phosphates exhibit thermodynamic and kinetic divergence: the standard Gibbs free energy of formation difference between 2‘-deoxy-D-ribose 5-phosphate and D-ribose 5-phosphate is 147.86 kJ·mol⁻¹ at 298.15 K, establishing fundamentally distinct energy landscapes for nucleotide metabolism [3].

Unphosphorylated D-ribose adds a rate-limiting phosphorylation step that may not replicate R5P behavior
D-Ribose 1-phosphate equilibrium favors R5P; may not be functionally equivalent in closed systems
Deoxyribose phosphates exhibit large thermodynamic divergence, which may skew equilibrium comparisons

D-Ribose 5-Phosphate: Affinity, Specificity & Stability


PRPP Synthetase Km: Class I vs. Class II Enzymes

D-Ribose 5-phosphate exhibits enzyme-class-dependent affinity for PRPP synthetase, with Km values differing approximately 2.7-fold between Class I and Class II enzymes. In rat liver (Class I PRPP synthetase), the Km for R5P is 300 μM [1], whereas recombinant spinach PRPP synthase isozyme 3 (Class II) displays a Km of 110 μM for R5P [2]. This difference in substrate affinity affects assay design: lower R5P concentrations may saturate Class II enzymes while leaving Class I enzymes operating below Vmax, creating cross-species or cross-isoform variability when substituting R5P sources or assay conditions.

PRPP Synthetase Km
Reported
110 μM (Class II spinach)
vs 300 μM (Class I rat liver)
Concentration needs vary by enzyme class
Class I: 37°C, pH 7.4; Class II: 40°C, pH 7.6
PRPP synthetase nucleotide biosynthesis enzyme kinetics Km determination

Ribose-5-Phosphate Isomerase B Activity Variation

D-Ribose 5-phosphate serves as the native substrate for ribose-5-phosphate isomerase B (RpiB), but the catalytic efficiency of this reaction varies dramatically by enzyme source. The overall activity of D-ribose-5-phosphate isomerase B from Clostridium thermocellum (CtRpi) is approximately 200-fold higher than that of Thermotoga maritima Rpi (TmRpi), despite both enzymes sharing the same substrate specificity for R5P [1]. This quantitative divergence means that R5P consumption rates in coupled assays or metabolic flux measurements will differ by two orders of magnitude depending solely on the isomerase variant present, a factor that cannot be controlled when substituting alternative phosphorylated pentoses such as D-ribulose 5-phosphate.

RpiB Activity
Head-to-head
CtRpi ~200-fold higher than TmRpi
Isomerase source determines R5P turnover rate
C. thermocellum vs T. maritima
ribose-5-phosphate isomerase pentose phosphate pathway enzyme activity Clostridium thermocellum

Thermodynamic Gap: Ribose- vs. Deoxyribose-5-Phosphate

D-Ribose 5-phosphate and 2‘-deoxy-D-ribose 5-phosphate are not thermodynamically interchangeable in nucleotide metabolism. The standard Gibbs free energy of formation difference between the doubly ionized species is ΔfG°(2‘-deoxy-D-ribose 5-phosphate²⁻) − ΔfG°(D-ribose 5-phosphate²⁻) = 147.86 kJ·mol⁻¹ at 298.15 K and zero ionic strength in dilute aqueous solution [1]. This 147.86 kJ·mol⁻¹ difference reflects the energetic cost of the 2’-deoxygenation step catalyzed by ribonucleotide reductases and establishes that assays involving nucleotide interconversion or metabolic flux modeling will yield fundamentally different equilibrium constants and driving forces depending on whether the ribose or deoxyribose scaffold is present.

Thermodynamic Gap
Data to verify
ΔΔfG° = 147.86 kJ·mol⁻¹
Deoxy-analogues may skew equilibrium calculations
298.15 K, zero ionic strength
thermodynamics Gibbs free energy nucleotide reductase deoxyribose phosphate

Phosphopentomutase Equilibrium Favors R5P Formation

D-Ribose 5-phosphate and α-D-ribose 1-phosphate exist in a phosphopentomutase-catalyzed equilibrium that is biased toward R5P accumulation. The equilibrium constant for the mutase reaction favors ribose-5-phosphate formation, with reported kinetic parameters indicating that the reverse reaction (α-D-ribose 1-phosphate → D-ribose 5-phosphate) proceeds with a substrate concentration range of 0.75–1.2 mM for ribose 1-phosphate, while D-ribose 5-phosphate exhibits a lower kinetic constant of approximately 0.263 for the forward reaction under defined conditions [1]. This thermodynamic asymmetry means that in nucleoside salvage pathways, ribose 1-phosphate derived from nucleoside phosphorylase activity will spontaneously convert to R5P as the thermodynamically preferred species for entry into the pentose phosphate pathway and PRPP biosynthesis [2].

Mutase Equilibrium
Reported
Equilibrium favors R5P; forward K ~0.263
R5P accumulates as preferred salvage endpoint
25 mM Tris-HCl, pH 8.0, 23°C
phosphopentomutase equilibrium constant ribose-1-phosphate nucleoside salvage

Structural Basis of R5P Isomerase Specificity

Crystallographic analysis of ribose-5-phosphate isomerase (Rpi) from Thermus thermophilus HB8 reveals stereospecific binding that excludes structurally similar epimers. The crystal structure of the Rpi·R5P complex at 1.74 Å resolution shows the open-chain form of R5P bound in the active site, with the O1–C1–C2–O2 cis-configuration interacting with Glu-108 carboxyl oxygens in a water-excluded environment [1]. In contrast, the C2 epimeric inhibitor arabinose-5-phosphate binds in a mirror-symmetry binding mode that precludes productive catalysis [1]. This structural discrimination explains why D-arabinose-5-phosphate functions as an effective inhibitor (Ki determination reported separately) while D-xylulose-5-phosphate does not, as the configuration at C2 and C3 determines active site engagement [2].

Isomerase Specificity
Head-to-head
R5P binds open-chain cis-configuration; C2 epimer binds inhibitor mode
C2 epimer contamination may inhibit isomerase
T. thermophilus Rpi, 1.74 Å resolution
crystal structure ribose-5-phosphate isomerase epimer substrate specificity Thermus thermophilus

D-Ribose 5-Phosphate Application Scenarios


PRPP Synthetase Assays: Class I vs. Class II Systems

For laboratories characterizing PRPP synthetase activity across different organisms, D-Ribose 5-phosphate selection must account for the 2.7-fold difference in Km between Class I (300 μM) and Class II (110 μM) enzymes. Assay protocols using rat liver extracts (Class I) require approximately threefold higher R5P concentrations to approach Vmax compared to spinach-derived or recombinant Class II enzyme systems. Procurement specifications should therefore match R5P concentration requirements to the enzyme source organism to avoid substrate-limited reaction conditions that would underestimate Vmax or confound cross-species comparisons [1].

Ribose-5-Phosphate Isomerase B Characterization and Screening

The ~200-fold activity difference between C. thermocellum and T. maritima RpiB orthologs with identical R5P substrate specificity has direct implications for assay design. Researchers characterizing novel RpiB variants or screening isomerase inhibitors should select R5P as the reference substrate and calibrate expected turnover rates against the specific enzyme source. Procurement of R5P for high-throughput RpiB assays must be paired with defined enzyme origin documentation to enable cross-laboratory reproducibility and benchmarking against published kinetic parameters [1].

Nucleotide Reductase Thermodynamics & Metabolic Flux Modeling

Investigators conducting thermodynamic analysis of ribonucleotide reductase reactions or constructing metabolic flux models cannot substitute 2‘-deoxy-D-ribose 5-phosphate for D-ribose 5-phosphate. The 147.86 kJ·mol⁻¹ ΔΔfG° difference between these compounds at 298.15 K translates to a ~10²⁶-fold difference in equilibrium constants at physiological temperatures. Studies requiring accurate standard transformed Gibbs energies or apparent equilibrium constant calculations must procure authentic D-ribose 5-phosphate; use of deoxy-analogs will produce thermodynamically invalid datasets incompatible with published nucleotide metabolism constants [1].

Nucleoside Phosphorylase-Coupled Salvage Assays

In coupled assays measuring nucleoside phosphorylase activity where ribose-1-phosphate is generated and subsequently converted to R5P by phosphopentomutase, D-Ribose 5-phosphate serves as the preferred endpoint analyte. The equilibrium constant favoring R5P accumulation ensures that under standard assay conditions (pH 8.0, Mn²⁺/glucose-1,6-bisphosphate), R5P reaches measurable concentrations more reliably than the transient ribose-1-phosphate intermediate. Researchers should procure R5P as the calibration standard for HPLC-based quantification methods validated for separating ribose-5-phosphate, ribose-1-phosphate, and deoxyribose-1-phosphate using μBondapak/NH₂ columns with borate buffer gradient elution [2].

Application
Selection Property
Validation Focus
PRPP synthetase assays
Enzyme-class-matched Km
Source-specific Vmax determination
RpiB characterization & screening
Ortholog-specific turnover rates
Enzyme source calibration
Nucleotide reductase thermodynamics
Authentic ribose-5-phosphate scaffold
Standard Gibbs energy validation
Nucleoside salvage coupled assays
Thermodynamically preferred endpoint
HPLC-based R5P quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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